![molecular formula C15H14N2O3S2 B2389802 5-(benzenesulfonyl)-N-(1-cyano-1-methylethyl)thiophene-2-carboxamide CAS No. 1427968-27-1](/img/structure/B2389802.png)
5-(benzenesulfonyl)-N-(1-cyano-1-methylethyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(benzenesulfonyl)-N-(1-cyano-1-methylethyl)thiophene-2-carboxamide, also known as BPTC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 5-(benzenesulfonyl)-N-(1-cyano-1-methylethyl)thiophene-2-carboxamide in its various applications is not fully understood. In organic electronics, 5-(benzenesulfonyl)-N-(1-cyano-1-methylethyl)thiophene-2-carboxamide is believed to facilitate charge transport by forming a highly ordered crystalline structure. In photovoltaics, 5-(benzenesulfonyl)-N-(1-cyano-1-methylethyl)thiophene-2-carboxamide is believed to absorb light and transfer electrons to the electrode, generating a current. In medicine, 5-(benzenesulfonyl)-N-(1-cyano-1-methylethyl)thiophene-2-carboxamide is believed to inhibit the growth of cancer cells by interfering with their ability to divide and proliferate.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(benzenesulfonyl)-N-(1-cyano-1-methylethyl)thiophene-2-carboxamide in vivo have not been extensively studied. However, in vitro studies have shown that 5-(benzenesulfonyl)-N-(1-cyano-1-methylethyl)thiophene-2-carboxamide can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 5-(benzenesulfonyl)-N-(1-cyano-1-methylethyl)thiophene-2-carboxamide has also been shown to have anti-inflammatory properties, as it can inhibit the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(benzenesulfonyl)-N-(1-cyano-1-methylethyl)thiophene-2-carboxamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation of using 5-(benzenesulfonyl)-N-(1-cyano-1-methylethyl)thiophene-2-carboxamide is its low solubility in water, which can make it difficult to work with in aqueous environments. Additionally, the high cost of 5-(benzenesulfonyl)-N-(1-cyano-1-methylethyl)thiophene-2-carboxamide may limit its use in large-scale experiments.
Future Directions
There are several potential future directions for research on 5-(benzenesulfonyl)-N-(1-cyano-1-methylethyl)thiophene-2-carboxamide. One direction is to further investigate its potential applications in medicine, particularly as an anticancer agent. Another direction is to explore its potential as a sensitizer in other types of solar cells, such as perovskite solar cells. Additionally, further research is needed to fully understand the mechanism of action of 5-(benzenesulfonyl)-N-(1-cyano-1-methylethyl)thiophene-2-carboxamide in its various applications, which could lead to the development of more efficient and effective materials.
Synthesis Methods
The synthesis of 5-(benzenesulfonyl)-N-(1-cyano-1-methylethyl)thiophene-2-carboxamide involves the reaction of 2-bromo-5-nitrothiophene with 2-amino-2-methylpropanenitrile in the presence of a base. The resulting intermediate is then reacted with benzenesulfonyl chloride to form 5-(benzenesulfonyl)-N-(1-cyano-1-methylethyl)thiophene-2-carboxamide. The synthesis of 5-(benzenesulfonyl)-N-(1-cyano-1-methylethyl)thiophene-2-carboxamide is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield.
Scientific Research Applications
5-(benzenesulfonyl)-N-(1-cyano-1-methylethyl)thiophene-2-carboxamide has been studied for its potential applications in various fields, including organic electronics, photovoltaics, and medicine. In organic electronics, 5-(benzenesulfonyl)-N-(1-cyano-1-methylethyl)thiophene-2-carboxamide has been used as a building block for the synthesis of semiconducting materials with high charge mobility. In photovoltaics, 5-(benzenesulfonyl)-N-(1-cyano-1-methylethyl)thiophene-2-carboxamide has been used as a sensitizer in dye-sensitized solar cells, where it absorbs light and transfers electrons to the electrode. In medicine, 5-(benzenesulfonyl)-N-(1-cyano-1-methylethyl)thiophene-2-carboxamide has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells.
properties
IUPAC Name |
5-(benzenesulfonyl)-N-(2-cyanopropan-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S2/c1-15(2,10-16)17-14(18)12-8-9-13(21-12)22(19,20)11-6-4-3-5-7-11/h3-9H,1-2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHYURJIDMAJEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)NC(=O)C1=CC=C(S1)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(benzenesulfonyl)-N-(1-cyano-1-methylethyl)thiophene-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.